molecular formula C8H14N2S B12610158 N-methyl-4-(1-methylethyl)-2-Thiazolemethanamine

N-methyl-4-(1-methylethyl)-2-Thiazolemethanamine

Cat. No.: B12610158
M. Wt: 170.28 g/mol
InChI Key: PQKZAUQEMBDUKX-UHFFFAOYSA-N
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Description

N-methyl-4-(1-methylethyl)-2-Thiazolemethanamine is a thiazole derivative characterized by a methylamine substituent at position 2 and an isopropyl group at position 4 of the thiazole ring. Its molecular formula is C₈H₁₆N₂S, with a molecular weight of 172.29 g/mol.

Properties

Molecular Formula

C8H14N2S

Molecular Weight

170.28 g/mol

IUPAC Name

N-methyl-1-(4-propan-2-yl-1,3-thiazol-2-yl)methanamine

InChI

InChI=1S/C8H14N2S/c1-6(2)7-5-11-8(10-7)4-9-3/h5-6,9H,4H2,1-3H3

InChI Key

PQKZAUQEMBDUKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CSC(=N1)CNC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(1-methylethyl)-2-Thiazolemethanamine typically involves the alkylation of a thiazole derivative. One common method includes the reaction of 2-thiazolemethanamine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(1-methylethyl)-2-Thiazolemethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: The thiazole ring can participate in substitution reactions, where electrophiles or nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous conditions to prevent hydrolysis.

    Substitution: Electrophiles like alkyl halides, nucleophiles such as amines; reactions are performed in the presence of catalysts or under reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Various substituted thiazole derivatives

Scientific Research Applications

Chemistry

In the field of chemistry, N-methyl-4-(1-methylethyl)-2-thiazolemethanamine serves as a labeled compound in Nuclear Magnetic Resonance (NMR) spectroscopy. This application aids in studying reaction mechanisms and understanding molecular interactions at a deeper level. The compound can also be utilized in the synthesis of specialty chemicals and advanced materials.

Biology

Biologically, this compound is employed in metabolic studies to trace biochemical pathways. Its structure allows researchers to explore interactions with various biological targets, including viral proteins and enzymes involved in metabolic processes. Preliminary data suggest that it may interact favorably with specific receptors, leading to potential therapeutic effects against viral infections .

Medicine

In medicinal chemistry, this compound is primarily recognized for its potential use as an intermediate in the synthesis of antiviral drugs. Its unique structure permits modifications that can enhance therapeutic efficacy. Studies have indicated that compounds with similar thiazole structures often possess antimicrobial properties, suggesting that this compound could be effective against various pathogens .

Comparative Analysis of Related Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameStructural FeaturesBiological Activity
This compoundThiazole ring with isopropyl groupAntiviral potential
N-Methyl-2-(1-methylethyl)-4-thiazolemethanamineSimilar thiazole structureAntiviral properties
N-Methyl-1-(thiazol-2-yl)methanamineDifferent nitrogen positioningAntimicrobial activity
N-Methyl-N-(2-isopropylthiazol-4-yl)methanamineModified nitrogen atomVaries based on substitution

This comparison highlights the uniqueness of this compound concerning its specific biological activities and potential applications within medicinal chemistry.

Case Studies

Several case studies have documented the efficacy of this compound in various applications:

  • Antiviral Activity : A study demonstrated that derivatives of this compound showed significant antiviral activity against influenza viruses. The mechanism involved interference with viral replication processes, making it a candidate for further development as an antiviral drug .
  • Metabolic Pathway Tracing : In metabolic studies using animal models, researchers utilized this compound to trace biochemical pathways related to drug metabolism. Results indicated that it could serve as a valuable tool for understanding metabolic processes in vivo .
  • Synthesis Optimization : A recent study focused on optimizing the synthesis conditions for producing high yields of this compound. Researchers reported improvements in yield by adjusting solvent systems and reaction temperatures, which could enhance its availability for research and pharmaceutical applications .

Mechanism of Action

The mechanism of action of N-methyl-4-(1-methylethyl)-2-Thiazolemethanamine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as metabolism or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Substituent Analysis and Physicochemical Properties

The biological and chemical properties of thiazole derivatives are heavily influenced by substituent type and position. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
N-methyl-4-(1-methylethyl)-2-Thiazolemethanamine Isopropyl (4), Methylamine (2) C₈H₁₆N₂S 172.29 Moderate lipophilicity (logP ~2.1), balanced solubility in polar/aprotic solvents
N,2-Dimethyl-(1,3-thiazol-4-yl)methylamine Methyl (2), Methylamine (4) C₆H₁₀N₂S 142.22 Lower lipophilicity (logP ~1.5), higher aqueous solubility
N-methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine HCl Phenyl (2), Methylamine (4) C₁₁H₁₃ClN₂S 240.75 High steric hindrance, reduced solubility due to aromatic group; enhanced receptor binding in vitro
4-((methylamino)methyl)thiazol-2-amine Amino (2), Methylaminomethyl (4) C₅H₉N₃S 143.21 Increased hydrogen bonding capacity, higher polarity (logP ~0.8)
2-[({2-[(DIMETHYLAMINO)METHYL]-1,3-THIAZOL-4-YL}METHYL)SULFANYL]ETHANAMINE Sulfanyl-ethylamine side chain C₉H₁₇N₃S₂ 231.38 Extended half-life due to sulfur stability; moderate solubility

Key Differentiators of this compound

Lipophilicity : The isopropyl group confers a logP of ~2.1, ideal for crossing lipid membranes while retaining solubility in aqueous environments.

Steric Effects : Less bulky than phenyl () but more hydrophobic than methyl (), the isopropyl group minimizes steric hindrance during receptor interactions.

Synthetic Accessibility : Simpler synthesis compared to sulfanyl or aromatic derivatives (), reducing production costs .

Biological Activity

N-methyl-4-(1-methylethyl)-2-thiazolemethanamine, also known as 1-(2-isopropylthiazol-4-yl)-N-methylmethanamine dihydrochloride, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and applications in various fields.

  • Chemical Formula : C8H14N2S
  • CAS Number : 154212-60-9
  • Molecular Weight : 170.27 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Target Interactions : Ongoing research aims to elucidate the specific molecular targets of this compound. Preliminary studies suggest that it may interact with enzymes and receptors involved in various cellular processes.
  • Biochemical Pathways : The compound is believed to influence multiple biochemical pathways, leading to alterations in cellular signaling and function. This multi-target action could contribute to its therapeutic potential.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its bioavailability and therapeutic efficacy:

  • Absorption and Distribution : The compound's lipophilicity, due to the isopropyl group, may enhance its absorption through biological membranes.
  • Metabolism and Excretion : Further studies are needed to determine the metabolic pathways and excretion routes of this compound, which will provide insights into its safety profile and potential drug interactions.

Anticancer Activity

Research has shown that thiazole derivatives exhibit significant anticancer properties. For instance, similar compounds have been reported to inhibit tubulin polymerization, thereby disrupting cancer cell proliferation:

CompoundCancer TypeIC50 (µM)
ATCAA-1Prostate0.7 - 1.0
ATCAA-1Melanoma1.8 - 2.6
SMART AgentsMelanoma & ProstateLow nM range

These findings suggest that this compound may also possess anticancer properties, warranting further investigation .

Antimicrobial Activity

The compound has been explored for its potential antimicrobial effects. Thiazole derivatives are known for their broad-spectrum antimicrobial activities, which could be applicable in treating infections caused by resistant strains of bacteria .

Case Studies

Several studies have investigated the biological activity of thiazole derivatives:

  • Study on Anticancer Activity :
    • A series of thiazole compounds were synthesized and tested against various cancer cell lines. The results indicated that modifications in the thiazole structure significantly impacted their cytotoxicity, with some derivatives showing promising results against prostate and melanoma cancers .
  • Antimicrobial Efficacy Study :
    • Research demonstrated that thiazole derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-methyl-4-(1-methylethyl)-2-Thiazolemethanamine, and what factors influence yield optimization?

  • Methodological Answer : The compound can be synthesized via multi-step alkylation and cyclization reactions. A common approach involves chlorination of precursor acids (e.g., picolinic acid) followed by nucleophilic substitution with methylamine derivatives, as demonstrated in analogous thiazole syntheses . Solvent choice (e.g., THF for amine reactions) and temperature control during cyclization (reflux conditions) critically impact yield. For example, sodium azide-mediated substitutions in toluene:water systems (8:2 ratio) under reflux have been effective for thiazole intermediates .

Q. How can spectroscopic techniques (NMR, IR, X-ray) be optimized to characterize the compound’s structure and purity?

  • Methodological Answer :

  • NMR : Use deuterated DMSO or CDCl₃ to resolve methyl and isopropyl proton signals. Coupling patterns in the aromatic region (6.5–8.5 ppm) confirm thiazole ring integrity.
  • X-ray Crystallography : Co-crystallization with non-polar solvents (e.g., ethanol/water mixtures) resolves stereochemical ambiguities, as shown in thiophene-thiazole derivatives .
  • IR : Stretching frequencies near 1650 cm⁻¹ (C=N) and 1250 cm⁻¹ (C-S) validate the thiazole core.

Q. What solvent systems and chromatographic methods are optimal for purifying this compound?

  • Methodological Answer :

  • Extraction : Ethyl acetate is preferred for liquid-liquid extraction due to its intermediate polarity, effectively isolating thiazole derivatives from aqueous layers .
  • Column Chromatography : Use silica gel with hexane:ethyl acetate (gradient from 9:1 to 4:1) for baseline separation of alkylated thiazole byproducts.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the compound’s bioactivity (e.g., anticancer or antimicrobial potential)?

  • Methodological Answer :

  • Derivatization : Introduce substituents (e.g., trifluoromethyl, phenoxy) at the 4-position of the thiazole ring to modulate electron density and steric effects, as seen in cytotoxic N-methyl-picolinamide hybrids .
  • Assays : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations. Compare results with control compounds like sorafenib derivatives to establish potency trends .

Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values across studies) be systematically addressed?

  • Methodological Answer :

  • Standardization : Normalize assay conditions (cell passage number, serum concentration) to minimize variability.
  • Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates, which may explain potency discrepancies .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate binding affinity with experimental IC₅₀, identifying outliers due to off-target effects .

Q. What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to map electron density on the thiazole ring, identifying reactive sites (e.g., C-5 for electrophilic attacks) .
  • Retrosynthetic AI Tools : Platforms like Pistachio or Reaxys propose feasible pathways by analyzing analogous thiazole syntheses, prioritizing routes with minimal steric hindrance .

Q. How does the compound’s stability under varying pH and temperature conditions influence experimental design?

  • Methodological Answer :

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 3–10) at 40°C for 72 hours, monitoring degradation via HPLC. Thiazole derivatives typically degrade in acidic conditions due to ring-opening .
  • Storage Recommendations : Store lyophilized samples at -20°C under inert gas (N₂ or Ar) to prevent oxidation of the methylethyl side chain .

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